2-(2-propoxyphenyl)-1,3-benzothiazole

Description

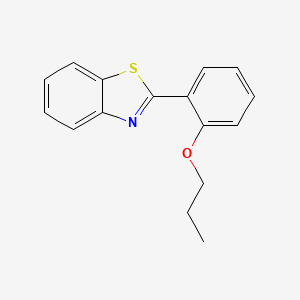

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propoxyphenyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-2-11-18-14-9-5-3-7-12(14)16-17-13-8-4-6-10-15(13)19-16/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASUQVXLNZITCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Propoxyphenyl 1,3 Benzothiazole and Its Analogues

Classical and Modern Synthetic Routes to the 1,3-Benzothiazole Core

The formation of the fused thiazole-benzene ring system, the 1,3-benzothiazole core, can be achieved through several reliable synthetic pathways.

Condensation Reactions Involving 2-Aminothiophenol (B119425)

The most prevalent and direct method for synthesizing the 1,3-benzothiazole core involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. researchgate.netmdpi.commdpi.com This reaction typically proceeds through the initial formation of a Schiff base (or a related intermediate), followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to yield the aromatic benzothiazole (B30560) ring. mdpi.com

The general mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon, followed by dehydration to form an imine. A subsequent intramolecular nucleophilic attack by the thiol group on the imine carbon leads to a cyclized intermediate, which then aromatizes. mdpi.com

A diverse array of reactants can be condensed with 2-aminothiophenol, including:

Aldehydes: Aromatic and aliphatic aldehydes are commonly used, leading to 2-aryl and 2-alkyl benzothiazoles, respectively. researchgate.netmdpi.comekb.eg For the synthesis of the title compound, 2-propoxybenzaldehyde (B1295663) would be the specific aldehyde required.

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be employed, often requiring catalysts like polyphosphoric acid (PPA) or activating agents like triphenyl phosphite (B83602) to facilitate the reaction. ekb.egnih.gov

Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. mdpi.comresearchgate.net

The reaction conditions for these condensations vary widely, from heating in solvents like toluene (B28343) or ethanol (B145695) to catalyst-free grinding methods and the use of various acid or metal catalysts. mdpi.comekb.eg

Table 1: Examples of Catalysts and Conditions for Condensation of 2-Aminothiophenol with Aldehydes

| Catalyst/Reagent | Solvent | Conditions | Yield Range | Reference |

| H₂O₂/HCl | Ethanol | Room Temperature, 1h | Excellent | researchgate.netmdpi.com |

| Oxalic acid dihydrate:proline LTTM | Neat | Room Temperature, ~2.5h | High | ekb.eg |

| Sodium hydrosulfite (Na₂S₂O₄) | Water/Ethanol | Reflux, 12h | 51-82% | mdpi.com |

| Rice Husk Activated Carbon | Ethanol/Water | Room Temperature | 93-98% | mdpi.com |

| None (Mortar-Pestle Grinding) | Acetic Acid | Grinding | Good | ekb.eg |

Cyclization and Oxidative Cyclization Protocols

Alternative to condensation reactions, intramolecular cyclization of pre-functionalized precursors is a powerful strategy. A classic example is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) in an alkaline solution. ekb.egresearchgate.net This method is particularly effective for synthesizing substituted benzothiazoles. researchgate.net

Modern oxidative cyclization protocols have also been developed. These can involve:

Oxidation of Thioformanilides: Using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can induce intramolecular cyclization to form the benzothiazole ring. researchgate.net

Visible-light-promoted Synthesis: In the presence of a photosensitizer, 2-aminothiophenols and aldehydes can undergo oxidative cyclization under an air or oxygen atmosphere, representing a greener approach. researchgate.net

Metal-free Oxidative Cyclization: Systems like air/DMSO can be used to synthesize 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes without the need for a metal catalyst. nih.gov

Transition Metal-Catalyzed Syntheses (e.g., Copper, Iron)

Transition metals, particularly copper and iron, play a significant role in modern benzothiazole synthesis. These catalysts can enable reactions under milder conditions and with broader substrate scopes. researchgate.netnih.gov

Copper-Catalyzed Reactions: Copper catalysts are used in various transformations, including the condensation of 2-aminobenzenethiols with nitriles and the reaction of 2-haloanilines with dithiocarbamates. mdpi.comresearchgate.netnih.gov Copper(I) oxide (Cu₂O) has been used as a catalyst and oxidant for the condensation of 2-aminothiophenol with benzaldehydes at room temperature. researchgate.net

Iron-Catalyzed Reactions: Iron catalysts, being inexpensive and less toxic, are attractive for green chemistry applications. Iron(III) chloride has been used to catalyze the C-S bond formation via C-H functionalization in the synthesis of 2-arylbenzothiazoles from aryl isothiocyanates and electron-rich arenes. nih.gov

Green Chemistry Approaches and Microwave-Assisted Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for benzothiazole synthesis. researchgate.netdiva-portal.org These approaches focus on reducing reaction times, minimizing waste, and using less hazardous substances.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govdiva-portal.orgnih.gov The synthesis of benzothiazoles via the condensation of 2-aminothiophenol with aldehydes or carboxylic acids can be significantly expedited, often reducing reaction times from hours to minutes and improving yields. researchgate.netnih.gov These reactions can be performed in green solvents like glycerol (B35011) or even under solvent-free conditions. researchgate.netdiva-portal.orgnih.gov

Use of Green Catalysts and Solvents: The use of biodegradable catalysts like rice husk-derived activated carbon and benign solvents like water or deep eutectic solvents aligns with green chemistry principles. mdpi.comnih.gov For instance, a method using alkyl carbonic acid (generated in situ from CO₂ and an alcohol) as a catalyst provides an environmentally friendly process with simplified workup. nih.gov

Visible-Light Photoredox Catalysis: This strategy utilizes visible light as a renewable energy source to drive the synthesis, often under mild, metal-free conditions. researchgate.netmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Conditions | Advantages | Reference |

| Conventional Heating | Hours to Days | Refluxing in organic solvents | Established procedures | mdpi.com |

| Microwave Irradiation | Minutes | Solvent-free or in green solvents (e.g., glycerol, water) | Rapid, high yields, energy-efficient, reduced side reactions | researchgate.netnih.govdiva-portal.org |

Regioselective Incorporation of the 2-(2-propoxyphenyl) Moiety

The introduction of a specific substituent at the C-2 position of the benzothiazole ring is a critical step in synthesizing targeted molecules like 2-(2-propoxyphenyl)-1,3-benzothiazole. The regioselectivity of this substitution is inherently controlled by the chosen synthetic route.

Strategies for Substituent Introduction at the C-2 Position

The most direct and widely employed strategy for installing a substituent at the C-2 position is through the condensation of 2-aminothiophenol with a precursor that contains the desired group. mdpi.comnih.gov

Condensation with 2-Propoxybenzaldehyde: To synthesize this compound, the most straightforward approach is the condensation of 2-aminothiophenol with 2-propoxybenzaldehyde. The aldehyde's carbonyl group reacts with the nucleophilic amino and thiol groups of 2-aminothiophenol, leading directly to the desired C-2 substituted product. The various catalytic systems and conditions described in section 2.1.1 (e.g., acid catalysis, microwave assistance, oxidative conditions) are applicable to this specific transformation. mdpi.commdpi.com

Condensation with 2-Propoxybenzoic Acid or its Derivatives: Alternatively, 2-propoxybenzoic acid or its corresponding acyl chloride could be used in a condensation reaction with 2-aminothiophenol. These reactions often require harsher conditions or the use of coupling agents or strong acids like polyphosphoric acid (PPA). nih.gov

C-H Arylation: More advanced methods involve the direct C-H functionalization of an unsubstituted benzothiazole ring at the C-2 position. However, these methods are generally more complex and less direct for this specific target compared to the condensation approach. Palladium-catalyzed C-H arylation of benzothiazole with haloarenes has been reported, which could theoretically be applied using a 2-propoxy-substituted haloarene. researchgate.net

The condensation of 2-aminothiophenol with an appropriately substituted aldehyde or carboxylic acid remains the most efficient and regioselective method for preparing 2-aryl-1,3-benzothiazoles, ensuring that the aryl group (in this case, 2-propoxyphenyl) is exclusively located at the C-2 position of the heterocyclic core. mdpi.comnih.gov

Methods for Functionalization of the Phenyl Ring and Propoxy Chain

The functionalization of the 2-phenyl ring and the associated O-propyl chain in 2-arylbenzothiazole scaffolds is a key strategy for modulating their physicochemical and biological properties. Research into analogous structures provides a framework for potential modifications to this compound.

Modifications to the phenoxy moiety are typically achieved by introducing various substituents onto the phenyl ring or altering the alkoxy chain. Synthetic approaches often involve the reaction of substituted 2-aminophenols with appropriately functionalized benzoic acids or their derivatives. Alternatively, direct modification of a pre-formed 2-(hydroxyphenyl)benzothiazole intermediate allows for the introduction of the propoxy group or other functionalized chains via Williamson ether synthesis.

A study on related 2-phenoxy-benzothiazole derivatives demonstrated the synthesis of various analogs by reacting 2-(2-hydroxyphenyl)benzo[d]thiazole with different electrophiles. nih.gov This approach allows for the introduction of diverse functional groups at the end of the alkoxy chain. For instance, alkylation with ethyl bromoacetate (B1195939) introduces an ester functionality, while reaction with substituted benzyl (B1604629) halides can append another aromatic ring, offering multiple sites for further derivatization. nih.gov

The following table summarizes representative functionalizations on the phenoxy group of a 2-phenylbenzothiazole (B1203474) core, illustrating the versatility of these synthetic methods.

Table 1: Examples of Functionalization on the Phenoxy Moiety of 2-Phenylbenzothiazole Analogues

| Starting Material | Reagent | Resulting Functional Group | Product Name Example | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-(2-hydroxyphenyl)benzo[d]thiazole | Ethyl bromoacetate | -OCH₂COOEt | Ethyl 2-(2-(benzo[d]thiazol-2-yl)phenoxy)acetate (A1) | 78 | nih.gov |

| 2-(2-hydroxyphenyl)benzo[d]thiazole | 2-Nitrobenzyl bromide | -OCH₂(C₆H₄)NO₂ | 2-(2-((2-nitrobenzyl)oxy)phenyl)benzo[d]thiazole (A2) | 81 | nih.gov |

| 2-(2-hydroxyphenyl)benzo[d]thiazole | 4-Cyanobenzyl bromide | -OCH₂(C₆H₄)CN | 4-((2-(benzo[d]thiazol-2-yl)phenoxy)methyl)benzonitrile (A8) | 66 | nih.gov |

Data sourced from a study on related benzothiazole derivatives.

Chemical Modifications and Derivatization for Compound Library Generation

The generation of compound libraries from a core scaffold like this compound is a cornerstone of modern medicinal chemistry. This process involves systematic chemical modifications to explore the structure-activity relationship (SAR) and identify derivatives with enhanced properties.

Synthesis of Novel Benzothiazole Hybrid Structures

A prominent strategy for derivatization involves creating hybrid molecules, where the benzothiazole core is chemically linked to another pharmacologically active moiety. This approach aims to combine the functionalities of both parent molecules, potentially leading to synergistic effects or novel activity profiles. researchgate.net

One common method is the amide coupling of a 2-aminobenzothiazole (B30445) precursor with various carboxylic acids. For example, researchers have successfully synthesized a series of benzothiazole-profen hybrid amides. mdpi.comnih.gov This was achieved by reacting 2-aminobenzothiazole with different profen derivatives (a class of non-steroidal anti-inflammatory drugs) using a coupling agent. researchgate.netmdpi.com This methodology could be adapted to link various molecular fragments to the benzothiazole scaffold, assuming a suitable amino-functionalized benzothiazole precursor is used.

Another approach involves linking different heterocyclic systems to the benzothiazole core. A series of 2-aminobenzothiazole hybrids linked to thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil moieties have been synthesized as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). semanticscholar.org The benzothiazole moiety serves as a versatile scaffold for the development of such potential chemotherapeutic agents. mdpi.com

Table 2: Examples of Synthesized Benzothiazole Hybrid Molecules

| Benzothiazole Precursor | Coupled Moiety | Resulting Hybrid Class | Example Compound | Ref |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Ketoprofen | Benzothiazole-Profen Hybrid | N-(benzo[d]thiazol-2-yl)-2-(3-benzoylphenyl)propanamide (3b) | mdpi.comnih.gov |

| 2-Aminobenzothiazole | Ibuprofen | Benzothiazole-Profen Hybrid | N-(benzo[d]thiazol-2-yl)-2-(4-isobutylphenyl)propanamide | mdpi.com |

| 2-Aminobenzothiazole | Thiazolidinedione | Benzothiazole-Thiazolidinedione Hybrid | Hybrids VIII–XI | semanticscholar.org |

| 2-Aminobenzothiazole | Pyrazole | Benzothiazole-Pyrazole Hybrid | Compound VII (VEGFR-2 IC₅₀ = 97nM) | semanticscholar.org |

Data sourced from studies on 2-aminobenzothiazole derivatives.

Exploration of Diverse Substituent Effects

The systematic introduction of various substituents onto the benzothiazole and phenyl rings is crucial for understanding the structure-activity relationships (SAR) of this class of compounds. By modifying the electronic and steric properties of the molecule, researchers can fine-tune its interaction with biological targets.

For instance, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, a series of benzothiazole-phenyl analogs were synthesized. nih.gov The study explored the impact of placing trifluoromethyl groups at different positions on the aromatic rings. The results indicated that these electron-withdrawing groups were well-tolerated by the target enzymes when placed at the ortho and para positions of the phenyl ring. nih.gov

In a different study focused on analogs of MPEP, a selective mGluR5 antagonist, functionalization at the 3-position of the phenyl ring showed that only small, electron-withdrawing groups like cyano (CN) and nitro (NO₂) led to a retention of high activity. nih.gov This highlights the sensitivity of molecular recognition to the nature of the substituent at specific positions.

The functionalization of the benzothiazole ring itself is also a viable strategy. The synthesis of 2,6-disubstituted benzothiazoles allows for the introduction of groups like carboxylic acids or sulfonamides, which can modulate properties such as solubility and target interactions. kuleuven.be

Table 3: Effect of Phenyl Ring Substituents on Biological Activity of Benzothiazole Analogs

| Core Structure | Substituent | Position | Effect on Activity | Target | Ref |

|---|---|---|---|---|---|

| Benzothiazole-Phenyl | -CF₃ | ortho, para | Well tolerated | sEH/FAAH | nih.gov |

| 2-(Phenylethynyl)pyridine (MPEP Analog) | -NO₂ | 3-phenyl | Activity retained (IC₅₀=13 nM) | mGluR5 | nih.gov |

| 2-(Phenylethynyl)pyridine (MPEP Analog) | -CN | 3-phenyl | Activity retained (IC₅₀=8 nM) | mGluR5 | nih.gov |

Data sourced from SAR studies on related aromatic compounds.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-propoxyphenyl)-1,3-benzothiazole, both ¹H and ¹³C NMR would provide definitive structural information.

Based on data for the analogous compound 2-(2-methoxyphenyl)benzothiazole, the aromatic proton signals for the benzothiazole (B30560) and phenyl rings are expected in the δ 7.0-8.6 ppm range. The key differentiating feature in the ¹H NMR spectrum of this compound would be the distinct signals corresponding to the n-propoxy group. These would appear as a triplet for the terminal methyl (-CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons attached to the oxygen atom (Ar-O-CH₂-).

Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons and the additional three signals for the propoxy group carbons, further confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data for aromatic regions are extrapolated from known benzothiazole derivatives.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Benzothiazole Aromatic-H | ~ 7.3 - 8.1 | ~ 121 - 154 |

| Phenyl Aromatic-H | ~ 7.0 - 8.5 | ~ 112 - 160 |

| O-CH₂ -CH₂-CH₃ | ~ 4.1 (triplet) | ~ 70 |

| O-CH₂-CH₂ -CH₃ | ~ 1.9 (sextet) | ~ 22 |

| O-CH₂-CH₂-CH₃ | ~ 1.1 (triplet) | ~ 10 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of a compound. The expected molecular weight for this compound (C₁₆H₁₅NOS) is 269.09 g/mol . In an Electrospray Ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 270.09.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for related 2-arylbenzothiazoles involve the cleavage of bonds connecting the heterocyclic and aryl rings. For this compound, characteristic fragmentation would likely involve the loss of the propoxy group or related fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 270.09 | Protonated molecular ion |

| [M-C₃H₇]⁺ | 227.04 | Loss of propyl radical |

| [M-OC₃H₇]⁺ | 211.04 | Loss of propoxy radical |

| [C₇H₄NS]⁺ | 134.01 | Benzothiazole fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. These include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic propoxy group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Crucially, a characteristic C=N stretching vibration for the thiazole (B1198619) ring is expected around 1550-1615 cm⁻¹, and the C-O-C stretching of the ether linkage would produce a strong band in the 1200-1250 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems. The 2-arylbenzothiazole scaffold constitutes a large conjugated π-electron system, which is expected to result in strong UV absorption. For this compound dissolved in common organic solvents like ethanol (B145695) or methanol, one would anticipate strong absorption bands typically between 300-400 nm, corresponding to π→π* transitions. The exact position of the maximum absorbance (λ_max) can be influenced by solvent polarity, a phenomenon known as solvatochromism.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be most suitable. This typically involves a C18 stationary phase column and a mobile phase gradient consisting of acetonitrile (B52724) and water or a buffer solution. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~320 nm), which generally provides high sensitivity. The retention time of the compound under specific conditions is a key identifier, while the peak area allows for quantification of its purity.

For more complex mixtures or for trace-level detection, coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique. LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This allows for the definitive identification of the compound in a complex matrix even at very low concentrations. An electrospray ionization (ESI) source would be used to generate ions for MS analysis.

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes to achieve faster separations and higher resolution compared to traditional HPLC. A UPLC-MS method would be particularly advantageous for high-throughput analysis or for separating the target compound from very closely related impurities.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of benzothiazole (B30560) derivatives. nih.govresearchgate.netmdpi.com These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are all critical for predicting how the molecule will interact with other chemical species.

For the benzothiazole scaffold, DFT calculations have been used to rationalize experimental findings, such as the photophysical properties of fluorescent derivatives. nih.govrsc.org For instance, studies on substituted benzothiazole-difluoroborates used advanced quantum chemical calculations to find a good correlation between measured emission parameters and theoretical radiative and internal conversion rate constants. nih.govrsc.org The calculations revealed that the ground-state barrier for rotation is influenced by the electronic nature of substituents on the benzothiazole moiety. nih.gov Similarly, DFT/TD-DFT methods have helped to understand the excited-state intramolecular proton transfer (ESIPT) processes in 2-(2'-hydroxyphenyl)benzothiazole derivatives, which is crucial for their application as fluorescent probes. researchgate.net While specific calculations for 2-(2-propoxyphenyl)-1,3-benzothiazole are not detailed in the available literature, the established methodologies provide a clear framework for how its electronic properties and reactivity would be assessed.

Table 1: Illustrative Theoretical Data for Substituted Benzothiazole Derivatives This table presents example data from quantum chemical calculations on related benzothiazole compounds to illustrate the outputs of such studies. Specific values for this compound are not available in the cited literature.

| Parameter | Compound/Substituent Group | Calculated Value | Significance | Source |

|---|---|---|---|---|

| Ground-State Rotational Barrier | Benzothiazole-difluoroborate (OMe/CF3) | ~10.2 kcal mol−1 | Indicates rotational freedom around the inter-ring bond in the ground state. | nih.gov |

| Singlet–Triplet Gap (S1 geometry) | Benzothiazole-difluoroborate (CF3/OMe) | 1.658 eV | Relates to the probability of intersystem crossing, affecting fluorescence quantum yield. | nih.gov |

| Radiative Rate (kr) | Benzothiazole-difluoroborate (H/OMe) | 0.904 x 108 s−1 | Theoretical rate of fluorescence emission. | nih.gov |

| Non-radiative Rate (knr) | Benzothiazole-difluoroborate (H/OMe) | 6.729 x 108 s−1 | Theoretical rate of non-emissive de-excitation pathways. | nih.gov |

Molecular Docking Studies on Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.netnih.gov For the benzothiazole class, docking studies have been extensively performed to investigate their binding affinity and interactions with various biological targets.

For example, different benzothiazole derivatives have been docked into the active sites of enzymes like fatty acid amide hydrolase (FAAH), VEGFR-2, acetylcholinesterase, and c-Jun N-terminal kinase-3 (JNK3). nih.govnih.govnih.govnih.gov These studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov In a study on JNK3 inhibitors, docking revealed that a hydrogen bond with the amino acid GLN155 was critical for activity. nih.gov Similarly, for newly synthesized benzothiazole-professn hybrid amides, docking was used to analyze interactions with human serum albumin (HSA), with molecular dynamics simulations further confirming the stability of the predicted complexes. researchgate.net Although specific docking results for this compound are not provided, these examples demonstrate a robust methodology for evaluating its potential as a ligand for various protein targets. researchgate.netmdpi.combiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. mdpi.comchula.ac.th The goal is to develop predictive models that can estimate the activity of new, unsynthesized compounds. mdpi.comchula.ac.th Both 2D and 3D-QSAR methods are widely used in the study of benzothiazole derivatives. chula.ac.th

For instance, a group-based QSAR (G-QSAR) analysis was performed on a series of 41 benzothiazole derivatives to identify structural fragments that influence anticancer activity. chula.ac.thchula.ac.th The study fragmented the benzothiazole dataset and used multiple linear regression to generate models, which revealed that the presence of hydrophobic groups at a specific position (R1) would likely enhance anticancer activity. chula.ac.thchula.ac.th In another study, 3D-QSAR models, including molecular field analysis (MFA) and receptor surface analysis (RSA), were developed for 44 (benzothiazole-2-yl) acetonitrile (B52724) derivatives as JNK3 inhibitors, yielding models with good predictive ability. nih.gov These models provide valuable insights into the structural requirements for biological activity, guiding the design of more potent compounds. nih.govchula.ac.th

Table 2: Example of a G-QSAR Model Equation for Benzothiazole Derivatives This table shows a representative QSAR equation for a series of benzothiazole derivatives to illustrate the methodology. This specific model does not apply to this compound but demonstrates the approach.

| Model Equation | Statistical Parameters | Interpretation of Descriptors | Source |

|---|---|---|---|

| pEC50 = 0.0025–21.8771(±1.8775) R1-DeltaEpsilonC –0.0169(±0.0025) R1-XKHydrophilicArea +0.5092(±0.1015) R2-6 Chain Count | n = 28 Z Score R² = 6.05 Z Score Q² = 6.1 | R1-DeltaEpsilonC: Relates to the electronic properties of the R1 fragment. R1-XKHydrophilicArea: Describes the hydrophilic surface area of the R1 fragment. R2-6 Chain Count: Refers to the number of atoms in a chain at the R2 position. | chula.ac.th |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to rapidly screen large databases of compounds (virtual screening) to find new molecules that fit the model and are likely to be active.

This approach is often used in conjunction with docking and QSAR as part of a rational drug discovery process. chula.ac.th For benzothiazole derivatives, pharmacophore modeling helps to distill the key features from a set of known active compounds. biointerfaceresearch.com For example, in the design of benzothiazole-thiazole hybrids as p56lck inhibitors, an initial strategy involved analyzing pharmacophoric requirements to create novel hybrid structures. biointerfaceresearch.com This structure-based design approach utilizes the understanding of how molecules interact with receptors to guide the synthesis of compounds with improved biological profiles. biointerfaceresearch.com

In Silico Prediction of Preclinical Pharmacokinetic Parameters

Before a compound can be considered a viable drug candidate, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be evaluated. In silico tools are widely used to predict these pharmacokinetic parameters early in the discovery process, helping to identify potential liabilities and reduce the reliance on animal testing. veterinaria.org

Studies on various benzothiazole derivatives have utilized online web servers and software to predict properties like lipophilicity (log P), aqueous solubility (log S), human intestinal absorption (HIA), and compliance with drug-likeness rules such as Lipinski's Rule of Five. nih.govorientjchem.orgnih.gov For example, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives found that the synthesized compounds generally showed good predicted absorption (over 70%) and complied with Lipinski's and Veber's rules, suggesting favorable oral bioavailability. nih.gov Another prediction for different benzothiazole derivatives found that most analogs had a log P value of less than five, indicating good membrane permeability. veterinaria.org These predictive studies are crucial for optimizing the pharmacokinetic profile of lead compounds. nih.govnih.gov

Table 3: Illustrative In Silico ADME/Drug-Likeness Predictions for Benzothiazole Derivatives This table presents a sample of predicted pharmacokinetic parameters for related compounds to demonstrate the utility of in silico tools. Specific predictions for this compound are not available in the cited literature.

| Compound Series | Predicted Property | Finding | Implication | Source |

|---|---|---|---|---|

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles | Lipinski's Rule of 5 | All tested compounds complied with the rule. | Good drug-likeness properties. | nih.govnih.gov |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles | Human Intestinal Absorption (HIA) | Most compounds showed >70% absorption; one showed 86.77%. | Good potential for oral absorption. | nih.govnih.gov |

| Benzothiazole fused 1,3,4-oxadiazoles | Lipophilicity (log P) | Most predicted analogs had log P < 5. | Good membrane permeability. | veterinaria.org |

| Substituted 1,3-thiazole and benzothiazole derivatives | Drug-likeness Score | One compound emerged with a good drug-likeness score of 0.18 despite one rule violation. | Highlights potential as a drug candidate based on predictive models. | orientjchem.org |

Preclinical Biological Activities and Mechanistic Insights of 2 2 Propoxyphenyl 1,3 Benzothiazole Analogues

Antimicrobial Spectrum of Activity (In Vitro Studies)

Benzothiazole (B30560) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising scaffolds for the development of new agents to combat drug-resistant pathogens. pcbiochemres.comresearchgate.net

In vitro studies have confirmed the antibacterial potential of various benzothiazole analogues against both Gram-positive and Gram-negative bacteria.

A series of 2-arylbenzothiazole analogues showed significant antibacterial potency. nih.gov For instance, compounds designated 25a , 25b , and 25c exhibited excellent activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of approximately 1 µM, which is more potent than the reference drug ciprofloxacin (B1669076) (MIC = 2.93 µM). nih.gov These same compounds also displayed good activity against Klebsiella pneumoniae, with MICs of 2.03 µM for 25a and 1.04 µM for 25b and 25c . nih.gov

In another study, diarylurea analogues bearing a benzothiazole nucleus were synthesized as analogues of the antimicrobial agent triclocarban (B27905) (TCC). mdpi.com Compounds 2bF and 2eC demonstrated superior activity against Staphylococcus aureus with MIC values of 8 µg/mL, compared to 16 µg/mL for TCC. mdpi.com Furthermore, the derivative 2bB was found to be four times more active than TCC against E. faecalis. mdpi.com

Other research has highlighted benzothiazole derivatives of pyrrolidine-2-ones (88a, 88b, 88c, 88d ), which were equipotent to ciprofloxacin (MIC = 12.5 μg/ml) against Pseudomonas aeruginosa and Escherichia coli. nih.gov Similarly, benzothiazole-clubbed isatin (B1672199) derivatives showed potent activity, with compound 41c being particularly effective against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the efficacy of ciprofloxacin (MIC = 12.5 μg/ml). nih.gov Novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives incorporating a benzothiazole moiety also showed significant inhibitory effects, with MIC values ranging from 4 to 20 μmol/L against tested bacteria. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Analogues

| Compound/Analogue | Target Bacteria | MIC Value | Reference Drug | Reference Drug MIC | Citation |

|---|---|---|---|---|---|

| 25a, 25b, 25c | Enterococcus faecalis | ~1 µM | Ciprofloxacin | 2.93 µM | nih.gov |

| 25b, 25c | Klebsiella pneumoniae | 1.04 µM | Ciprofloxacin | 2.93 µM | nih.gov |

| 2bF, 2eC | Staphylococcus aureus | 8 µg/mL | Triclocarban (TCC) | 16 µg/mL | mdpi.com |

| 2bB | Enterococcus faecalis | 4x more active than TCC | Triclocarban (TCC) | - | mdpi.com |

| 88c | Methicillin-resistant S. aureus (MRSA) | 12.5 μg/ml | Ciprofloxacin | 18.75 μg/ml | nih.gov |

| 41c | Escherichia coli | 3.1 μg/ml | Ciprofloxacin | 12.5 μg/ml | nih.gov |

| 7a, 7d, 9a, 9d | Various Bacteria | 4–20 μmol/L | Cefotaxime | - | mdpi.com |

The antifungal properties of benzothiazole derivatives have been well-documented, with some analogues showing efficacy superior to standard antifungal agents. researchgate.net For example, a series of novel heteroarylated benzothiazoles exhibited good antifungal activity, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values in the ranges of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. researchgate.net

In a separate study, newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] ijprajournal.commdpi.combenzothiazole derivatives were evaluated. mdpi.com Compounds 7a, 7d, 9a, and 9d from this series demonstrated higher antifungal activity than the reference drug fluconazole. mdpi.com Similarly, structural development of benzannelated 1,3-thiazoles led to benzo[d]thiazole derivatives 13 and 14 , which displayed significant antifungal activity against Aspergillus niger at concentrations of 50–75 μg/mL. nih.gov Another structural isomer, compound 12 , which has a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring, showed notable antifungal activity against A. niger with a MIC of 125–150 μg/mL. nih.gov

Benzothiazole analogues have emerged as promising candidates for the treatment of parasitic diseases, including malaria and schistosomiasis. researchgate.netnih.gov A systematic review identified 232 benzothiazole-containing substances with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The mechanism of action often involves the inhibition of essential Plasmodium falciparum enzymes. researchgate.netnih.gov Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is critical for its antimalarial potency. researchgate.netnih.gov For instance, research on benzothiazole hydrazones highlighted that the nitrogen and sulfur-substituted five-membered aromatic ring might be responsible for their antimalarial effects. researchgate.net

Beyond malaria, certain benzothiazole derivatives have shown significant schistosomicidal activity. researchgate.net In an in vitro screening against Schistosoma mansoni, copper complexes of benzothiazol-2-yl-dithiocarbamates (4a-c ) demonstrated 100% worm mortality at a concentration of 10 µg/mL, an efficacy comparable to the standard drug praziquantel. researchgate.net These findings suggest that benzothiazole dithiocarbamates represent a new class of potent agents against schistosomiasis. researchgate.net

Anticancer Potential and Anti-proliferative Mechanisms (In Vitro/Cell-Based Assays)

The benzothiazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity against a wide range of human cancer cell lines. nih.govijprajournal.comresearchgate.net

Extensive in vitro testing has demonstrated the cytotoxic effects of benzothiazole analogues across various cancer types. A series of novel podophyllotoxin (B1678966) derivatives containing benzothiazole scaffolds were evaluated against five cancer cell lines (MCF-7, SKOV-3, B16F10, LOVO, and HeLa). mdpi.comnih.gov Two compounds, 7 and 11 , showed the strongest cytotoxic effects, with IC50 values ranging from 0.68 to 2.88 µM across all tested cell lines. mdpi.comnih.gov

In another study, a benzothiazole derivative, 12a , displayed potent antiproliferative activity against several prostate cancer cell lines, with IC50 values of 2.81 μM (C42B), 4.31 μM (LNCAP), 2.13 μM (22RV1), and 2.04 μM (PC3). nih.gov Notably, this compound exhibited no significant cytotoxicity against the normal human prostatic cell line RWPE-1, indicating a degree of selectivity for cancer cells. nih.gov

Further research on newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] ijprajournal.commdpi.combenzothiazole derivatives revealed potent anticancer activity. mdpi.com Specifically, compounds 7d (IC50 values of 0.28, 0.39, and 0.14 μmol/L) and 9d (IC50 values of 0.45, 0.47, and 0.59 μmol/L) were found to be more potent than the reference drug doxorubicin (B1662922) against liver (HepG2), colon (HCT-116), and lung (NCI-H460) cancer cell lines. mdpi.com Additionally, 1,3,4-oxadiazoles derived from 2-hydroxy benzothiazole also showed variable but sometimes potent cytotoxic effects against the MCF-7 breast cancer cell line, with one compound exhibiting an IC50 of 1.8 ± 0.02 µM/mL. ekb.eg

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Analogues

| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference Drug | Citation |

|---|---|---|---|---|

| 7, 11 | MCF-7, SKOV-3, B16F10, LOVO, HeLa | 0.68–2.88 µM | - | mdpi.comnih.gov |

| 12a | 22RV1 (Prostate) | 2.13 μM | - | nih.gov |

| 12a | PC3 (Prostate) | 2.04 μM | - | nih.gov |

| 7d | HCT-116 (Colon) | 0.14 μmol/L | Doxorubicin (1.12 μmol/L) | mdpi.com |

| 7d | HepG2 (Liver) | 0.39 μmol/L | Doxorubicin (0.52 μmol/L) | mdpi.com |

| 9d | HCT-116 (Colon) | 0.59 μmol/L | Doxorubicin (1.12 μmol/L) | mdpi.com |

| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast) | 1.8 ± 0.02 µM/mL | Doxorubicin (1.2 ± 0.005 µM/mL) | ekb.eg |

The anticancer effects of benzothiazole analogues are mediated through various molecular mechanisms, including the disruption of microtubule dynamics and the inhibition of key enzymes.

A primary mechanism for several potent benzothiazole derivatives is the inhibition of tubulin polymerization. nih.govmdpi.comnih.gov Molecular docking studies revealed that podophyllotoxin-benzothiazole congeners bind to β-tubulin, albeit in a different mode than podophyllotoxin itself. nih.gov This interaction disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase, which ultimately inhibits cancer cell proliferation. mdpi.comnih.gov Similarly, a series of benzothiazole derivatives incorporating a trimethoxyphenyl scaffold were identified as novel colchicine (B1669291) site tubulin polymerization inhibitors. nih.gov

Enzyme inhibition is another critical pathway. nih.gov Certain benzothiazole derivatives are known to inhibit tumor-associated carbonic anhydrases (CAs), which could be particularly effective against hypoxic tumors. nih.gov Additionally, some 2-(2-hydrazinyl)-1,3-thiazole analogues attribute their anticancer effects to the potent inhibition of histone acetylase (HAT) activity. mdpi.com The inhibition of VEGFR-2, a key receptor in angiogenesis, has also been identified as a potential therapeutic strategy for anti-breast cancer agents derived from this scaffold. mdpi.com

Cell Cycle Perturbation Studies

Benzothiazole-based compounds have demonstrated notable efficacy in halting the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. researchgate.netnih.gov In vitro studies on neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cell lines have shown that specific benzothiazole analogues can disrupt the cell cycle, typically at the G1 or G2/M phases. researchgate.netnih.gov

One derivative, DWP0016, was found to arrest the cell cycle at the G1 phase in SH-SY5Y cells. researchgate.net Mechanistic investigations revealed that this compound activates crucial cell cycle regulators like p21Cip/WAF1 and p27/KIP1. researchgate.net Furthermore, it was shown to activate the tumor suppressor PTEN, which in turn inhibits the pro-proliferative PI3K/Akt signaling pathway. researchgate.net

In another study, a series of benzothiazole-pyrrole conjugates were evaluated against the MCF-7 breast cancer cell line. nih.gov Several of these compounds induced cell cycle arrest at the G2/M phase, which was accompanied by a decrease in the population of cells in the G1 phase. nih.gov The most potent of these analogues, compound 4o, was found to down-regulate the expression of key proteins in the Ras/MEK/ERK signaling pathway, including MEK1, ERK1/2, and p38 MAPK, which are vital for cell proliferation. nih.gov The induction of apoptosis by these compounds is often confirmed by the increased expression of executioner proteins like caspase-3 and caspase-9. researchgate.netnih.gov

| Compound/Analogue | Cell Line | Effect | Mechanism of Action | Source |

|---|---|---|---|---|

| DWP0016 | SH-SY5Y (Neuroblastoma) | G1 Phase Arrest, Apoptosis | Activation of p21, p27, caspase-3, caspase-9; Inhibition of PI3K/Akt pathway via PTEN activation | researchgate.net |

| Benzothiazole-pyrrole conjugates (e.g., 4o, 4r) | MCF-7 (Breast Cancer) | G2/M Phase Arrest, Apoptosis | Down-regulation of Ras, MEK1, ERK1/2, p38 MAPK; Increased expression of caspase-9 | nih.gov |

| Benzothiazole-based compounds (YM, A3, A4) | HepG2 (Liver Cancer) | Cell Cycle Regulation | Decrease in phosphorylated forms of AKT, p38 MAPK, and ERK1/2 | researchgate.net |

Anti-inflammatory Properties (In Vitro/Preclinical Models)

The benzothiazole nucleus is associated with significant anti-inflammatory activity, which is believed to occur through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. pcbiochemres.comresearchgate.net The development of new anti-inflammatory agents is crucial for treating a range of diseases where inflammation is a key pathological feature. mdpi.comnih.gov

In vitro assays have been employed to evaluate the impact of benzothiazole derivatives on COX-1 and COX-2 isoforms. mdpi.com The goal of such studies is often to identify compounds with selective inhibition of COX-2, which would minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com In vivo preclinical models, such as the carrageenan-induced air pouch model in rodents, have been used to assess anti-inflammatory effects. researchgate.net In one such study, a related compound demonstrated potent anti-inflammatory activity by significantly reducing cell migration (particularly of neutrophils) and the levels of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in the inflammatory exudate. researchgate.net

Anticonvulsant Activity (Preclinical Animal Models)

Several benzothiazole derivatives have been synthesized and evaluated for their potential as anticonvulsant agents in various preclinical rodent models. pcbiochemres.compharmacyjournal.innih.gov These studies are critical for the development of new drugs to improve the treatment of seizure disorders like epilepsy.

The anticonvulsant potential of these compounds is typically assessed using models such as isoniazid-induced seizures or the maximal electroshock (MES) test in mice and rats. nih.govbiomedpharmajournal.org In one study, a series of 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones were tested, with the most active compound, 2a, showing a median effective dose (ED50) of 24.3 mg/kg in mice and 15.9 mg/kg in rats against isoniazid-induced seizures. nih.gov Similarly, novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ) model, with several compounds showing ED50 values of less than 20 mg/kg. nih.gov Notably, these potent compounds did not impair motor coordination in the rotarod test, indicating a favorable preliminary safety profile. nih.gov The mechanism of action for some of these anticonvulsant compounds is thought to involve the modulation of voltage-gated sodium channels and GABA transporters. mdpi.com

| Compound Class | Preclinical Model | Most Active Compound(s) | Observed Efficacy (ED50) | Source |

|---|---|---|---|---|

| Tetrahydropyrrolo[2,1-b]benzothiazol-1-ones | Isoniazid-induced seizures (Mice, Rats) | Compound 2a | 24.3 mg/kg (Mice), 15.9 mg/kg (Rats) | nih.gov |

| 2-(Cyclopentylmethylene)hydrazinyl-1,3-thiazoles | Pentylenetetrazole (PTZ) seizures (Mice) | 3a, 3b, 3d, 3e, 3f, 3k, 3m | ≤ 20 mg/kg | nih.gov |

| Triazolo-thiadiazine derivatives | Strychnine, Bicuculline, Isoniazid, PTZ models | 4-(6-phenyl-7H- researchgate.netnih.govresearchgate.net triazolo [3,4-b] nih.govresearchgate.netmdpi.com thiadiazin-3-yl)-aniline | Demonstrated carbamazepine-like activity | biomedpharmajournal.org |

Antidiabetic Efficacy (Enzyme Inhibition, Preclinical Models)

Benzothiazole derivatives have emerged as promising candidates for the management of diabetes mellitus. pcbiochemres.comresearchgate.netseejph.comnih.gov Their therapeutic potential stems from their ability to target key enzymes involved in glucose metabolism and to protect pancreatic β-cells from oxidative stress. seejph.comdovepress.com Preclinical studies in non-insulin-dependent diabetes mellitus rat models have shown that N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives can significantly lower plasma glucose levels. researchgate.netnih.gov One of the primary mechanisms contributing to this antidiabetic effect is the inhibition of specific enzymes. researchgate.netseejph.com

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by delaying carbohydrate digestion. nih.govmdpi.com This is achieved by inhibiting enzymes like α-glucosidase, which is located in the brush border of the small intestine and is responsible for breaking down oligosaccharides into absorbable monosaccharides. nih.govmdpi.com

Several benzothiazole and related benzothiazine analogues have been identified as potent inhibitors of α-glucosidase. nih.govmdpi.com In vitro enzyme inhibition assays have shown that certain derivatives exhibit inhibitory activity superior to that of the standard drug, acarbose (B1664774). nih.govmdpi.com For instance, one study on benzothiazine-pyrazole hybrids identified a compound (ST3) with an IC50 value of 5.8 µM, which is significantly more potent than acarbose (IC50 = 58.8 µM). nih.gov Another study on 1,2-benzothiazine-N-arylacetamides found several compounds with IC50 values ranging from 18.25 to 35.14 µM, also demonstrating greater potency than acarbose. mdpi.com These findings highlight the potential of the benzothiazole scaffold in designing effective α-glucosidase inhibitors for diabetes therapy. nih.govseejph.com

| Compound Class/Derivative | IC50 Value (µM) | Reference Drug (Acarbose) IC50 (µM) | Source |

|---|---|---|---|

| Benzothiazine-pyrazole hybrid (ST3) | 5.8 | 58.8 | nih.gov |

| 1,2-benzothiazine-N-arylacetamide (12a) | 18.25 | 58.8 | mdpi.com |

| 1,2-benzothiazine-N-arylacetamide (12d) | 20.76 | 58.8 | mdpi.com |

| 1,2-benzothiazine-N-arylacetamide (12g) | 24.24 | 58.8 | mdpi.com |

| 1,2-benzothiazine-N-arylacetamide (11c) | 30.65 | 58.8 | mdpi.com |

Neurobiological Activities (Preclinical Models)

Beyond the applications previously discussed, benzothiazole derivatives exhibit a range of neurobiological activities that make them candidates for treating neurodegenerative disorders. pcbiochemres.comresearchgate.net

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Several benzothiazolone derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. mdpi.com Research has shown that many of these compounds are more effective against BChE than AChE. mdpi.com For example, compound M13 was identified as the most potent BChE inhibitor in one study, with an IC50 value of 1.21 µM. mdpi.com Another compound, M2, showed high selectivity for BChE over AChE with a selectivity index of 28.99. mdpi.com This dual inhibition or selective BChE inhibition is considered a valuable attribute for potential anti-Alzheimer's drugs. mdpi.comnih.gov

Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism

Analogues of 2-phenyl-1,3-benzothiazole have been investigated for their potential as histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonism or inverse agonism at this receptor can enhance neurotransmitter release, leading to pro-cognitive and wakefulness-promoting effects.

Research into non-imidazole histamine H3 receptor antagonists has identified the benzothiazole scaffold as a promising pharmacophore. Structure-activity relationship (SAR) studies on a series of 2-substituted benzothiazoles have revealed key structural features that govern their antagonist activity. One study highlighted that attaching lipophilic and not-too-bulky substituents to a piperazine (B1678402) or piperidine (B6355638) ring, which is in turn connected to the 2-position of the benzothiazole core, results in potent H3 receptor antagonists. For instance, analogues with an n-propyl substituent demonstrated significant antagonist activity. Although this does not directly describe the 2-(2-propoxyphenyl) substitution, the propoxy group on the phenyl ring of the target compound introduces a lipophilic character that is consistent with the structural requirements for potent H3 receptor antagonism observed in its analogues.

A structure-activity relationship analysis of various compounds with antihistamine activity, including 2-substituted benzothiazoles, has been conducted to build models for predicting activity at histamine receptors. nih.gov These studies underscore the importance of specific structural motifs in determining the affinity and selectivity for H1, H2, and H3 receptors. nih.gov

| Analogue Class | Key Structural Feature | Observed Activity |

| 2-(4-piperidinyl)benzothiazoles | Piperidine ring at the 2-position | Moderate to good H3 receptor antagonist activity |

| 2-[1-(4-piperazinyl)]benzothiazoles | Piperazine ring at the 2-position | Moderate to good H3 receptor antagonist activity |

| N-alkylated piperazine/piperidine derivatives | Lipophilic, non-bulky N-substituent (e.g., n-propyl) | Potent H3 receptor antagonists (pA2 values 7.0-7.2) |

Neuroprotective Effects in In Vitro Models

The neuroprotective potential of benzothiazole analogues has been explored in various in vitro models, often focusing on mechanisms related to mitigating oxidative stress and modulating key enzymes involved in neurodegeneration.

Studies have shown that certain low molecular weight benzothiazole analogues can protect neuronal cells from damage induced by reactive oxygen species (ROS), such as that caused by hydrogen peroxide (H₂O₂). nih.gov These compounds were found to enhance neuronal cell viability and protect against ROS-mediated damage. nih.gov A key mechanism identified is the modulation of catalase, an essential antioxidant enzyme that plays a neuroprotective role. nih.gov Specific benzothiazole analogues were shown to enhance catalase activity significantly in the U87MG cell line under H₂O₂-induced stress. nih.gov

Furthermore, other research has focused on the development of benzothiazole derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. For example, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed and evaluated for this purpose, with some analogues showing potent MAO-B inhibitory activity and therapeutic effects in preclinical models of Parkinson's disease. researchgate.net The neuroprotective effect of benzothiazole derivatives is also being investigated in the context of Alzheimer's disease, where they have been studied for their ability to inhibit acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides. nih.govnih.gov

| Analogue/Derivative | In Vitro Model | Observed Neuroprotective Effect | Proposed Mechanism |

| Low molecular weight benzothiazole analogues | U87MG cells with H₂O₂-induced stress | Enhanced neuronal viability, protection from ROS damage. nih.gov | Modulation and enhancement of catalase activity. nih.gov |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | Not specified | Potent and selective inhibition of MAO-B. researchgate.net | Inhibition of neurotransmitter metabolism. researchgate.net |

| Benzothiazole-isothiourea derivatives | PC12 cells | Inhibition of AChE and Aβ₁-₄₂ aggregation. nih.govnih.gov | Multi-target activity for Alzheimer's disease. nih.govnih.gov |

Other Notable Preclinical Biological Activities (e.g., Antioxidant, Antiviral)

The benzothiazole scaffold is a versatile pharmacophore that has been incorporated into molecules exhibiting a wide range of other preclinical biological activities, most notably as antioxidant and antiviral agents.

Antioxidant Activity: The antioxidant properties of 2-aryl benzothiazole derivatives have been a subject of interest. These compounds can scavenge free radicals, which are implicated in a variety of diseases. The antioxidant capacity is often attributed to the ability of the benzothiazole nucleus and its substituents to donate electrons and stabilize radical species. For instance, studies on various 2-substituted benzothiazoles have demonstrated significant radical scavenging potential in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. The substitution pattern on the 2-phenyl ring can influence the antioxidant potency.

A study on benzothiazole-isothiourea derivatives highlighted their ability to act as antioxidants, which is a desirable property for compounds aimed at treating neurodegenerative diseases where oxidative stress plays a key pathological role. researchgate.net

Antiviral Activity: The benzothiazole ring is a common structural motif in a number of compounds with demonstrated antiviral activity against a broad spectrum of viruses. nih.gov The mechanism of action can vary widely depending on the specific substitutions on the benzothiazole core.

For example, different benzothiazole analogues have shown inhibitory activity against:

Hepatitis C Virus (HCV): A methoxy-substituted coumarin-benzothiazole conjugate exhibited anti-HCV activity.

Human Immunodeficiency Virus (HIV): A 2-(p-chlorophenoxymethyl)benzothiazole derivative was found to be a potent inhibitor of HIV reverse transcriptase. nih.gov Additionally, benzothiazole rings have been used as P2' ligands in the design of HIV protease inhibitors. nih.gov

Herpes Simplex Virus (HSV): Certain pyrimido[2,1-b]benzothiazole derivatives have shown potential in reducing viral plaques of HSV-1. nih.gov

The general trend in the design of antiviral benzothiazoles often involves simple substitutions at the C-2 position with an aryl or amide ring system. nih.gov The 2-(2-propoxyphenyl) group of the title compound falls into this category, suggesting a potential for antiviral activity that would require experimental validation. A study on 1-heteroaryl-2-alkoxyphenyl analogues as inhibitors of SARS-CoV-2 replication also highlights the potential of alkoxy-phenyl structures in antiviral drug design. mdpi.com

| Activity | Analogue Class/Example | Target/Virus | Key Finding |

| Antioxidant | 2-Aryl benzothiazole derivatives | Free radicals (DPPH, ABTS) | Significant radical scavenging potential. |

| Antiviral | 2-(p-chlorophenoxymethyl)benzothiazole | HIV-1 Reverse Transcriptase | Potent inhibition with an IC₅₀ of 0.34 µmol/l. nih.gov |

| Antiviral | Pyrimido[2,1-b]benzothiazole derivatives | Herpes Simplex Virus 1 (HSV-1) | 50–61% reduction in viral plaques. nih.gov |

| Antiviral | 1-Heteroaryl-2-alkoxyphenyl analogues | SARS-CoV-2 | Interference with viral entry. mdpi.com |

Structure Activity Relationship Sar Investigations of 2 2 Propoxyphenyl 1,3 Benzothiazole Derivatives

Impact of Substituents on the Benzothiazole (B30560) Ring System and its Biological Activity

The benzothiazole ring system is a versatile scaffold, and its biological activity can be finely tuned by introducing various substituents at several key positions, most notably at the C-5 and C-6 positions. benthamscience.comresearchgate.net Research indicates that even minor modifications to this part of the molecule can lead to significant changes in potency and selectivity across different biological targets.

Electron-withdrawing groups such as chloro, fluoro, and bromo at the C-6 position have been shown to significantly enhance the diuretic activity of certain benzothiazole carboxamide derivatives. jchemrev.com In the context of anticancer activity, small lipophilic substituents at the C-6 position have been found to improve inhibitory effects. researchgate.net For instance, a series of phenylacetamide derivatives bearing a chloro group at the C-5 position of the benzothiazole ring demonstrated notable cytotoxic effects against cancer cell lines. mdpi.comresearchgate.net Conversely, the introduction of a methyl group at the C-5 position has also been reported to enhance anticancer activity in other series of compounds. researchgate.net

Table 1: Effect of Substituents on the Benzothiazole Ring on Biological Activity

| Position | Substituent | Resulting Biological Activity | Reference |

| C-6 | Electron-Withdrawing Groups (Cl, F, Br) | Enhanced diuretic efficacy | jchemrev.com |

| C-6 | Small Lipophilic Groups | Improved anticancer activity | researchgate.net |

| C-6 | Nitro (NO₂) / Methoxy (B1213986) (OCH₃) | Antioxidant & Anti-inflammatory | jchemrev.com |

| C-5 | Chloro (Cl) | Marked cytotoxic effects | mdpi.comresearchgate.net |

| C-5 | Methyl (CH₃) | Improved anticancer activity | researchgate.net |

Role of the 2-(2-propoxyphenyl) Moiety and Variations on its Efficacy

While extensive research exists for the broader class of 2-arylbenzothiazoles, specific structure-activity relationship studies detailing variations of the 2-(2-propoxyphenyl) moiety are not extensively covered in the reviewed literature. However, the substitution pattern on the 2-aryl ring is broadly recognized as a critical determinant of activity. benthamscience.com The nature, position, and number of substituents on this phenyl ring significantly influence target binding and efficacy.

For example, the compound 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole is known for its potent and selective inhibitory activity against lung, colon, and breast cancer cell lines, underscoring the importance of methoxy groups on the 2-phenyl ring. tandfonline.com In a separate study focused on developing dual PPARα/γ agonists, a series of α-ethoxyphenylpropionic acid derivatives were synthesized. Within this series, the incorporation of a trifluoroethoxy group on the phenyl ring was found to be advantageous for the pharmacological profile. nih.gov These findings suggest that the alkoxy group, such as the propoxy group in 2-(2-propoxyphenyl)-1,3-benzothiazole, plays a significant role in target interaction, likely by influencing the conformation of the molecule and participating in hydrophobic or hydrogen bonding interactions within the target's binding site. Alterations to the length, branching, or substitution of this alkoxy chain would be expected to modulate activity.

Table 2: Impact of 2-Aryl Moiety Substitution on Biological Activity

| 2-Aryl Moiety Variation | Target/Activity | Observation | Reference |

| 3,4-Dimethoxyphenyl | Anticancer (Lung, Colon, Breast) | Potent and selective inhibition | tandfonline.com |

| α-(Trifluoroethoxy)phenylpropionic acid | PPARα/γ Agonism | Beneficial for pharmacological profile | nih.gov |

| 4-Aminophenyl | Anticancer | Mechanistic approach for new anticancer drugs | jchemrev.com |

Influence of Linker Chemistry and Bridging Units on Pharmacological Profiles

The introduction of linkers or bridging units between the core 2-arylbenzothiazole structure and another pharmacophore is a common strategy to develop compounds with novel or enhanced pharmacological profiles, including multi-target inhibitors and biological probes. nih.govrsc.org The chemical nature of this linker is crucial, as it governs the spatial orientation and flexibility of the molecule, which in turn affects its ability to interact with biological targets.

One study aimed at developing probes for tau protein replaced a trans-butadiene bridge in a known ligand with more stable 1,2,3-triazole, amide, and ester moieties. The research found that while the triazole derivatives were less effective, the amide and ester-linked benzothiazoles successfully visualized neurofibrillary tangles, demonstrating how linker choice can fundamentally alter a compound's utility. rsc.org

Table 3: Examples of Linker Strategies in Benzothiazole Derivatives

| Linker/Bridging Unit | Connected Moieties | Intended Application/Target | Reference |

| Amide, Ester | Pyridinyl-benzothiazole | Tau protein imaging probes | rsc.org |

| Thiazolidine-2,4-dione, 1,3,4-Thiadiazole (B1197879) | 2-Aminobenzothiazole (B30445) | Anticancer (VEGFR-2 inhibition) | nih.gov |

| Piperazine-acetamide | Benzothiazole & Substituted Benzamides | QSAR studies | researchgate.net |

| Thio-acetamide | Benzothiazole & Phenylacetamide | Antiproliferative agents | mdpi.com |

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore represents the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect. nih.gov Identifying the pharmacophore for this compound derivatives is key to understanding their mechanism of action and designing more potent and selective compounds. Pharmacophore models are typically developed using computational techniques and are validated against experimental data. thaiscience.infoplos.org

For the broader class of benzothiazole-based kinase inhibitors, the 2-arylbenzothiazole scaffold itself is a privileged structure. nih.gov More detailed models reveal specific required features. For instance, a pharmacophore model developed for p56lck tyrosine kinase inhibitors based on a benzothiazole scaffold identified a six-point hypothesis (AADHRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). thaiscience.inforesearchgate.net

Pharmacophore models for type II kinase inhibitors, which bind to an inactive enzyme conformation, typically comprise three key regions: a group that occupies the ATP-binding site, a linker, and a moiety that extends into an adjacent hydrophobic pocket. nih.gov A model for Tie2 kinase inhibitors, for example, included two hydrogen-bond donors, one hydrophobic aromatic feature, and two general hydrophobic features. nih.gov These models highlight the recurring importance of hydrogen bonding capability and hydrophobic interactions, which are facilitated by the aromatic rings of the benzothiazole and the 2-phenyl group, as well as by specific substituents. The propoxy group of this compound would likely contribute to the hydrophobic interactions essential for binding affinity.

Preclinical Pharmacokinetic and Pharmacodynamic Considerations

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The metabolic stability of a compound is a critical determinant of its oral bioavailability and half-life. In vitro assays using liver microsomes are a standard method for assessing this stability. These assays provide an early indication of how a compound will be metabolized by cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.

While specific data for 2-(2-propoxyphenyl)-1,3-benzothiazole is not available, a study on a series of amidino-substituted benzothiazoles indicated that the tested active compounds were characterized by good metabolic stability. tandfonline.com This suggests that the benzothiazole (B30560) scaffold may be inherently resistant to rapid metabolic breakdown.

For illustrative purposes, the table below shows typical data that would be generated in a microsomal stability assay for a hypothetical benzothiazole compound.

| Parameter | Description | Illustrative Value |

| Species | The source of the liver microsomes. | Human, Rat |

| Half-Life (t½) | The time it takes for 50% of the compound to be metabolized. | > 120 min (Human) |

| 75.3 ± 20.9 min (Rat) | ||

| Intrinsic Clearance (CLint) | The rate of metabolism by the liver, independent of blood flow. | Low to Moderate |

This table is illustrative and does not represent actual data for this compound.

A longer half-life in human liver microsomes generally suggests that the compound may have a lower clearance and a longer duration of action in humans. sci-hub.se

Preclinical Absorption, Distribution, and Elimination Studies (In Vitro/Animal Models)

Absorption: In silico and in vitro models can predict the gastrointestinal absorption of a compound. For instance, a study on novel 2-substituted benzothiazole derivatives suggested favorable drug-like features, including high gastrointestinal absorption, for the selected compounds based on in silico ADME research. researchgate.net

Distribution: Plasma protein binding is a key distribution parameter. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. Studies on other benzothiazole derivatives have shown high binding to plasma proteins. tandfonline.comsci-hub.se

Elimination: The route and rate of elimination (e.g., via urine or feces) are determined in animal models.

The following table provides an example of the kind of data that is typically collected in preclinical ADE studies, using a different benzimidazole (B57391) derivative as a reference. sci-hub.se

| Parameter | Description | Illustrative Value (for a related compound) |

| Caco-2 Permeability (Papp) | A measure of intestinal absorption in an in vitro model. | <0.13 x 10⁻⁶ cm/s |

| Plasma Protein Binding | The percentage of the compound bound to plasma proteins. | >99.8% (Human and Rat) |

| Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. | Data not available |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Data not available |

| Clearance (CL) | The rate at which a drug is removed from the body. | Data not available |

This table is illustrative and does not represent actual data for this compound.

Target Engagement and Pharmacodynamic Biomarkers in Preclinical Models

For compounds with a specific molecular target, demonstrating target engagement in preclinical models is a critical step. This confirms that the compound is interacting with its intended target in a living organism and provides a basis for understanding its mechanism of action. Pharmacodynamic (PD) biomarkers are then used to measure the downstream effects of this target engagement.

While the specific molecular target and any associated biomarkers for this compound are not publicly documented, research on other benzothiazole derivatives with anticancer properties provides some insight into potential mechanisms. For example, some 2-substituted benzothiazoles have been shown to induce apoptosis in cancer cells and modulate the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). iiarjournals.orgnih.gov In such cases, the levels of these enzymes or markers of apoptosis could serve as pharmacodynamic biomarkers.

The development of a robust target engagement and pharmacodynamic biomarker strategy is essential for the successful translation of a compound from preclinical to clinical studies.

Emerging Research Directions and Future Perspectives

Development of Multi-Target Directed Ligands and Polypharmacology

The paradigm of drug discovery for complex, multifactorial diseases like neurodegenerative disorders is shifting from a "one-target, one-molecule" approach to the rational design of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, offering the potential for improved therapeutic efficacy and a better side-effect profile compared to combination therapies. nih.govnih.gov

The benzothiazole (B30560) scaffold is a privileged structure in the development of MTDLs. semanticscholar.org For instance, novel benzothiazole derivatives have been developed as promising MTDLs for Alzheimer's disease. nih.govsemanticscholar.org One such compound, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (compound 3s ), demonstrated potent activity against multiple targets relevant to Alzheimer's pathology, including histamine (B1213489) H3 receptor (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.govsemanticscholar.org

Given this precedent, 2-(2-propoxyphenyl)-1,3-benzothiazole represents a viable candidate for future MTDL development. The nature of the substituent at the 2-position of the benzothiazole ring is crucial for modulating biological activity. The 2-propoxyphenyl group, with its specific size, lipophilicity, and conformational flexibility, could be systematically modified to optimize binding to a variety of targets. Future research could focus on exploring its inhibitory potential against enzyme families where benzothiazoles have already shown promise, such as kinases, cholinesterases, and monoamine oxidases, to develop novel therapeutics for complex diseases. nih.gov

Integration with Nanotechnology and Advanced Delivery Systems (Theoretical/Early Stage)

Many potent benzothiazole derivatives are characterized by high lipophilicity and poor aqueous solubility, which can limit their bioavailability and therapeutic application. Nanotechnology-based drug delivery systems offer a promising strategy to overcome these limitations. researchgate.net Encapsulating therapeutic agents within nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles can enhance solubility, improve metabolic stability, prolong circulation time, and enable targeted delivery to specific tissues. researchgate.net

For a molecule like this compound, which is predicted to have low water solubility, integration with nanotechnology is a logical future direction. This remains a theoretical application, as specific studies have not yet been published. However, based on work with related compounds, it can be hypothesized that nano-encapsulation could significantly enhance its therapeutic index. For example, loading the compound into lipid-based nanoparticles could facilitate its transport across the blood-brain barrier for potential neuroprotective applications or improve its accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect for anticancer therapies. researchgate.net Future research in this area would involve the formulation and characterization of such nanosystems and preclinical evaluation of their pharmacokinetic and pharmacodynamic profiles.

Applications in Chemical Biology Probes and Imaging Agents (Preclinical)

The parent structure of this compound, 2-(2'-hydroxyphenyl)benzothiazole (HBT) , is a well-known fluorophore with unique photophysical properties stemming from an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. mdpi.comfrontiersin.orgresearchgate.net Upon excitation, an ultrafast proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring, leading to a keto-tautomer that emits fluorescence with a large Stokes shift (a significant separation between excitation and emission wavelengths). mdpi.comacs.org

This ESIPT characteristic makes the HBT scaffold an excellent platform for designing fluorescent probes. rsc.org By modifying the hydroxyl group, researchers have created "turn-on" probes that are initially non-fluorescent but become fluorescent upon reacting with a specific analyte. For example, HBT-based probes have been developed for the highly specific detection of analytes such as mercury ions (Hg²⁺) and reactive oxygen species in living cells. mdpi.comrsc.org

In this compound, the critical hydroxyl group of the HBT core is "capped" by a propoxy group. This structural modification blocks the ESIPT pathway, rendering the molecule non-fluorescent in the manner of HBT. mdpi.com This characteristic positions it as a valuable tool in preclinical research and chemical biology. It can serve as an ideal negative control or "off-state" molecule in the development of new HBT-based probes. Furthermore, it could be used as a scaffold for probes where the ether linkage is designed to be cleaved by a specific enzyme. Such an event would unmask the hydroxyl group, restore the ESIPT process, and "turn on" a fluorescent signal, enabling the imaging of specific enzymatic activities within a biological system.

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability